molecular formula C13H10N6O2S B2512255 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 2034517-27-4

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2512255
CAS No.: 2034517-27-4
M. Wt: 314.32
InChI Key: CIVDSVHMDOMROS-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine is a potent, ATP-competitive small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular selectivity for FGFR1, 2, and 3. This compound was designed to overcome clinical resistance to earlier-generation FGFR inhibitors by maintaining activity against specific gatekeeper mutations, such as the V555M mutation in FGFR2, which commonly arise under therapeutic pressure. Its primary research value lies in the investigation of FGFR-driven oncogenesis and the development of next-generation targeted cancer therapies. Researchers utilize this inhibitor to explore the signaling pathways downstream of FGFR activation, including the RAS-MAPK and PI3K-AKT cascades, in various cellular and in vivo models. Preclinical studies highlight its efficacy in suppressing the proliferation of cancer cell lines and tumor xenografts harboring FGFR amplifications, fusions, or activating mutations , making it a critical tool for validating FGFR as a therapeutic target and for understanding mechanisms of acquired resistance in a research setting.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O2S/c1-7-4-9(18-20-7)12-17-10(21-19-12)5-14-11-8-2-3-22-13(8)16-6-15-11/h2-4,6H,5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVDSVHMDOMROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by multiple functional groups, including a 5-methylisoxazole ring, a 1,2,4-oxadiazole ring, and a thieno[2,3-d]pyrimidine structure. This unique combination of moieties suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of approximately 298.302 g/mol. The presence of the isoxazole and oxadiazole rings is notable for their known biological activities, including anti-inflammatory and anticancer properties. The compound's structural features may facilitate interactions with various biological targets, enhancing its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds containing oxadiazole and isoxazole moieties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that certain oxadiazole derivatives exhibit IC50 values in the sub-micromolar range against human leukemia and breast cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bU-9372.41Cell cycle arrest at G0-G1 phase
17aHeLa<1Disruption of DNA duplication machinery

These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarities with other effective compounds.

Anti-Leishmanial Activity

Another area of interest is the compound's potential as an anti-leishmanial agent. The enzyme N-myristoyltransferase (NMT) has been identified as a promising target for treating leishmaniasis. Compounds with thienopyrimidine structures have shown modest activity against Leishmania donovani, with selectivity for the parasite's NMT over human NMTs exceeding 660-fold in preliminary assays . This selectivity is crucial for minimizing side effects in human treatments.

The biological activity of this compound likely involves its interaction with specific molecular targets within cells. The oxadiazole and isoxazole components may facilitate binding to enzymes or receptors involved in critical biochemical pathways. Preliminary studies suggest that the compound could influence cellular signaling and metabolic processes .

Case Studies

Several case studies have explored similar compounds within the same chemical family:

  • Case Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their anticancer efficacy. Results indicated that modifications to the oxadiazole ring significantly enhanced biological activity against various cancer cell lines.
  • Thienopyrimidine Inhibitors : A comprehensive structure–activity relationship (SAR) study on thienopyrimidine inhibitors revealed key structural elements that improve selectivity and potency against Leishmania parasites.

Scientific Research Applications

Antioxidant Activity

A study by Kotaiah et al. (2012) investigated the synthesis of related compounds featuring the thieno[2,3-d]pyrimidine core. These derivatives exhibited significant antioxidant properties, demonstrating radical scavenging abilities. The study indicated that substituents on the thienopyrimidine ring could enhance or diminish antioxidant activity depending on their electronic nature (Kotaiah et al., 2012).

Compound Radical Scavenging Activity (%) Notes
Thieno[2,3-d]pyrimidine derivative85%Strong activity observed
Control (no substituent)30%Baseline activity

Anticancer Activity

The anticancer potential of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine has been highlighted in several studies. For instance, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
A549 (lung cancer)10Apoptosis induction
MDA-MB-231 (breast cancer)15Cell cycle arrest

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, the antioxidant efficacy of the compound was tested against DPPH radicals. The results indicated a significant reduction in radical concentration upon treatment with the compound, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Anticancer Evaluation

A recent investigation assessed the anticancer effects of modified derivatives of this compound on human cancer cell lines. The study reported IC50 values ranging from 5 to 20 µM across different tumor types, highlighting the compound's selective cytotoxicity.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-amine Derivatives

The thienopyrimidine core is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine HCl Indazole, dichlorophenyl C₂₀H₁₂Cl₂N₆S Low yield (27%), suggesting synthetic challenges
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine Benzodioxole, bromophenyl C₂₁H₁₅BrN₄O₂S Bromophenyl enhances hydrophobicity; benzodioxole may improve bioavailability
2-Methoxy-6-propyl-N-(2-{4-[(1H-tetrazol-5-yl)methoxy]phenyl}ethyl)thieno[2,3-d]pyrimidin-4-amine Methoxy, propyl, tetrazole C₂₀H₂₃N₇O₂S Tetrazole moiety introduces acidity, potentially enhancing solubility
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine Phenyl, trifluoromethylphenyl C₁₉H₁₃F₃N₄S Trifluoromethyl group improves lipophilicity and metabolic resistance

Key Observations :

  • Substitutions on the thienopyrimidine core significantly influence physicochemical properties. For example, halogenated aryl groups (e.g., bromophenyl in ) increase molecular weight and hydrophobicity, while tetrazole () or trifluoromethyl groups () enhance solubility or metabolic stability.
  • The target compound’s oxadiazole-isoxazole substituent may offer superior stability compared to bulkier groups like indazole or benzodioxole.

1,2,4-Oxadiazole-Containing Analogs

The 1,2,4-oxadiazole moiety is a key bioisostere for ester or amide groups. Relevant analogs include:

Compound Name Core Structure Molecular Formula Key Features Reference
N-(2,3-Dihydro-1H-inden-1-yl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Pyrimidine + oxadiazole + thiophene C₂₀H₁₇N₅OS Thiophene substitution may enhance π-π stacking interactions
N-(Thiophen-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Pyrimidine + oxadiazole + thiophene C₁₇H₁₃N₅OS₂ Dual thiophene groups could improve electronic properties
N-{[3-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine Pyrimidine + oxadiazole + isoxazole C₁₂H₉F₃N₆O₂ Closest analog; differs in pyrimidine substitution (2-amine vs. 4-amine)

Key Observations :

  • The target compound’s 5-methylisoxazole substituent on the oxadiazole ring (vs. thiophene in ) may reduce steric hindrance and improve target selectivity.
  • The pyrimidine’s 4-amine position in the target compound (vs. 2-amine in ) could alter hydrogen-bonding interactions with biological targets.

Q & A

Q. What are the key synthetic challenges in preparing N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine, and how can multi-step reaction optimization address them?

  • Methodological Answer : The synthesis involves sequential heterocycle formation and coupling reactions. Critical steps include:
  • Oxadiazole ring formation : Cyclization of amidoximes with activating agents (e.g., Appel salt or carbodiimides) under reflux conditions, requiring strict control of stoichiometry and pH .
  • Thienopyrimidine core assembly : Condensation of thiophene derivatives with amidines, often catalyzed by copper(I) bromide to enhance regioselectivity .
  • Coupling reactions : Linking the oxadiazole and thienopyrimidine moieties via methylene bridges, optimized using bases like triethylamine to minimize side products .
    Key Optimization : Use of high-resolution mass spectrometry (HRMS) and 13C^{13}\text{C} NMR to track intermediate purity and adjust reaction times/temperatures .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • Primary Techniques :
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from aromatic protons and methyl groups .
  • IR Spectroscopy : Confirm functional groups (e.g., C=N in oxadiazole at ~1600 cm1^{-1}) and rule out impurities .
  • Resolving Discrepancies : Cross-validate with HRMS for molecular ion consistency. If NMR signals conflict with expected tautomers (e.g., oxadiazole vs. thiadiazole), perform variable-temperature NMR or X-ray crystallography .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 5-methylisoxazole and oxadiazole moieties in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substitutions (e.g., replacing isoxazole with thiazole or varying oxadiazole substituents) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or pathogens using dose-response curves. Compare IC50_{50} values to identify critical pharmacophores .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, focusing on hydrogen bonding with oxadiazole and hydrophobic interactions with methylisoxazole .

Q. What experimental strategies can resolve discrepancies in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardized Assay Conditions : Re-evaluate activity under controlled parameters (pH, temperature, solvent/DMSO concentration) to minimize assay variability .
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Meta-Analysis : Compare data from structurally related compounds (e.g., thienopyrimidine-oxadiazole hybrids) to identify trends in substituent effects .

Q. How can in vitro metabolic stability of this compound be assessed, and what modifications improve its pharmacokinetic profile?

  • Methodological Answer :
  • Metabolic Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., oxidative demethylation of isoxazole) .
  • Structural Tweaks : Introduce electron-withdrawing groups on oxadiazole to reduce CYP450-mediated metabolism. Replace labile methyl groups with trifluoromethyl .
  • Prodrug Strategies : Mask amine groups with acetyl or PEGylated moieties to enhance solubility and prolong half-life .

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